molecular formula C7H7FN4O4S B13421475 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid CAS No. 354762-92-8

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid

Cat. No.: B13421475
CAS No.: 354762-92-8
M. Wt: 262.22 g/mol
InChI Key: FAVSDIPJTYNUEN-UHFFFAOYSA-N
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Description

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid is a complex organic compound with the molecular formula C14H12F2N8O2S2 This compound is characterized by its unique triazolopyrimidine structure, which includes both ethoxy and fluoro substituents

Preparation Methods

The synthesis of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid involves multiple steps. One common method includes the reaction of 5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine with a sulfonating agent such as chlorosulfonic acid . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the fluoro and ethoxy groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity.

Properties

CAS No.

354762-92-8

Molecular Formula

C7H7FN4O4S

Molecular Weight

262.22 g/mol

IUPAC Name

5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid

InChI

InChI=1S/C7H7FN4O4S/c1-2-16-7-9-4(8)3-5-10-6(11-12(5)7)17(13,14)15/h3H,2H2,1H3,(H,13,14,15)

InChI Key

FAVSDIPJTYNUEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)O)F

Origin of Product

United States

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